2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Overview
Description
2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a heterocyclic compound that features a unique structure combining a pyridine ring with a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by alkylation and cyclization reactions . The reaction conditions often include the use of catalysts such as transition metals or organocatalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and the use of environmentally benign solvents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .
Scientific Research Applications
2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
- 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)
Uniqueness
2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is unique due to its combination of a pyridine ring with a cycloheptane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-methylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-15-12-10(8-13)7-9-5-3-2-4-6-11(9)14-12/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMOBFWFZJAJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C2CCCCCC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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